

# 2-Nitroquinoline CAS number and molecular weight

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# An In-depth Technical Guide to 2-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Nitroquinoline**, a heterocyclic aromatic compound of interest in various research domains. This document outlines its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and an exploration of its potential biological activities.

## **Core Data Summary**

A summary of the key quantitative data for **2-Nitroquinoline** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	18714-34-6	[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	174.16 g/mol	[1]
IUPAC Name	2-nitroquinoline	[1]

# **Experimental Protocols**



Detailed methodologies for the synthesis and in vitro evaluation of **2-Nitroquinoline** are provided below. These protocols are foundational for researchers working with this compound.

## **Synthesis of 2-Nitroquinoline**

While the direct nitration of quinoline predominantly yields the 5- and 8-nitro isomers, the synthesis of **2-Nitroquinoline** can be approached through multi-step sequences. A common strategy involves the use of a pre-functionalized quinoline ring, such as 2-chloroquinoline, which activates the C2 position for nucleophilic substitution.

Protocol: Synthesis of **2-Nitroquinoline** from 2-Chloroquinoline

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline in a suitable high-boiling point aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Nitrating Agent: Add a suitable nitrating agent. A common method for such substitutions is the use of a nitrite salt, such as sodium nitrite or silver nitrite. The choice of the counter-ion can influence the reaction rate and yield.
- Reaction Conditions: Heat the reaction mixture to an elevated temperature, typically in the range of 100-150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
- Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The
  crude 2-Nitroquinoline can be further purified by recrystallization from a suitable solvent
  system, such as ethanol/water, or by column chromatography on silica gel.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

### In Vitro Cytotoxicity Evaluation using MTT Assay

#### Foundational & Exploratory





The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol can be adapted to evaluate the cytotoxic effects of **2-Nitroquinoline** on various cancer cell lines.

Protocol: MTT Assay for Cytotoxicity of **2-Nitroquinoline** 

- Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of 2-Nitroquinoline in a suitable solvent, such as dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of 2-Nitroquinoline. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.
- MTT Addition: After the incubation period, add 10  $\mu$ L of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into insoluble formazan crystals.
- Solubilization: Add 100  $\mu$ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each concentration of 2-Nitroquinoline relative to the vehicle control. The half-maximal inhibitory concentration



 $(IC_{50})$  can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

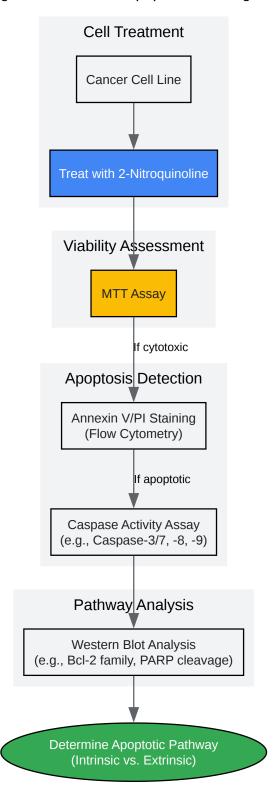
## **Biological Activity and Signaling Pathways**

The biological activities of many quinoline derivatives have been extensively studied, revealing their potential as anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] While specific signaling pathways modulated by **2-Nitroquinoline** are not yet fully elucidated, related nitroquinoline compounds, such as nitroxoline, have been shown to induce apoptosis in cancer cells.[2] The induction of apoptosis is a complex process that can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

The diagram below illustrates a generalized logical workflow for investigating the induction of apoptosis by a test compound like **2-Nitroquinoline**.



#### Logical Workflow for Apoptosis Investigation



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#### References

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- 2. Nitroxoline induces apoptosis and slows glioma growth in vivo PMC [pmc.ncbi.nlm.nih.gov]
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